1-Cyclohexyl-2-mercaptoimidazole

概要

説明

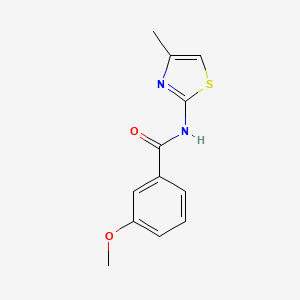

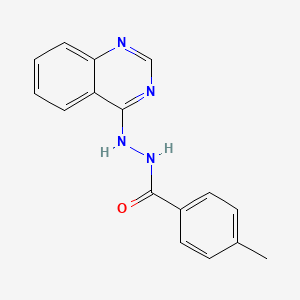

1-Cyclohexyl-2-mercaptoimidazole, also known as CHMI, is a heterocyclic compound that belongs to the family of thiazole derivatives. It is recognized for its potent antioxidant properties .

Synthesis Analysis

The synthesis of 2-mercaptoimidazoles, including 1-Cyclohexyl-2-mercaptoimidazole, involves key synthetic steps such as the synthesis of thiourea derivatives of polymer-supported amino acids with isothiocyanates and one-pot regioselective condensation of PEG-linked thiourea with α-bromo ketones to furnish the 2-mercaptoimidazole skeleton under microwave conditions .

Molecular Structure Analysis

The molecular formula of 1-Cyclohexyl-2-mercaptoimidazole is C9H14N2S . It has a molecular weight of 182.29 g/mol.

Chemical Reactions Analysis

2-Mercaptoimidazole (2MI), which is related to 1-Cyclohexyl-2-mercaptoimidazole, is recognized as a powerful radical scavenger . The cylization reaction of 2-phenacylmercaptoimidazole hydrobromide is carried out using acetic anhydride, which affords an unexpected imidazothiazole lacking a phenyl ring .

Physical And Chemical Properties Analysis

1-Cyclohexyl-2-mercaptoimidazole has a density of 1.18g/cm3 . The boiling point is 270.7ºC at 760mmHg .

科学的研究の応用

Thermodynamics of Complex Formations

1-Cyclohexyl-2-mercaptoimidazole has been used in studies related to the thermodynamics of complex formations. For instance, it has been used in the study of the stability of coordination compounds of metal ions with ligands, which is fundamental for developing practical sensors for the detection and quantification of metal ions in environmental samples .

Antimicrobial Agents

1-Cyclohexyl-2-mercaptoimidazole derivatives have been synthesized and evaluated as potential antimicrobial agents . These compounds have shown promising results against both Gram-positive and Gram-negative bacterial strains .

Sensor Materials

The thermodynamic studies of 1-Cyclohexyl-2-mercaptoimidazole could be useful for the development of sensor materials based on mercaptoimidazoles .

Inorganic Ion Sensors

1-Cyclohexyl-2-mercaptoimidazole has been used in the development of inorganic ion sensors . These sensors can detect and quantify inorganic ions in various samples.

Antifungal Activity

Some 1-Cyclohexyl-2-mercaptoimidazole derivatives have shown excellent antifungal activity against Candida albicans .

Drug Development

The antimicrobial and antifungal properties of 1-Cyclohexyl-2-mercaptoimidazole make it a potential candidate for drug development .

作用機序

Target of Action

1-Cyclohexyl-2-mercaptoimidazole is a type of 2-mercaptoimidazole derivative . These compounds are known to interact with the enzyme cytochrome P450 14 α-sterol demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.

Mode of Action

The interaction of 1-Cyclohexyl-2-mercaptoimidazole with its target enzyme involves the formation of a bond with the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the biosynthesis of sterols. The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.

Pharmacokinetics

Similar compounds like methimazole have high bioavailability and small interindividual variations in their pharmacokinetic profiles

Safety and Hazards

特性

IUPAC Name |

3-cyclohexyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOCKULYVNFTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214069 | |

| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-2-mercaptoimidazole | |

CAS RN |

64038-58-0 | |

| Record name | 1-Cyclohexyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64038-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Cyclohexyl-2-mercaptoimidazole help researchers study the sympathetic nervous system (SNS)?

A: 1-Cyclohexyl-2-mercaptoimidazole inhibits the enzyme dopamine-beta-hydroxylase (DA-beta-hydroxylase). [, ] This enzyme is responsible for converting dopamine to norepinephrine. By blocking this conversion, 1-Cyclohexyl-2-mercaptoimidazole causes dopamine to accumulate in tissues. Researchers can then measure the accumulated dopamine levels as an indirect indicator of SNS activity in that specific tissue.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)

![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)

![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)

![5-[[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B1225638.png)

![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)

![N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide](/img/structure/B1225646.png)

![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)

![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)